molecular formula C11H16ClNO2 B1445468 3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride CAS No. 2060039-89-4

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride

Cat. No. B1445468
CAS RN: 2060039-89-4
M. Wt: 229.7 g/mol
InChI Key: MZASRDTVRPLBQK-UHFFFAOYSA-N
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Description

“3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 . It’s used in scientific research and has potential applications in various fields due to its unique properties and structure.


Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, -C6H5), and a carboxylic acid group (-COOH) attached to a butanoic acid backbone .

Scientific Research Applications

Reactivity and Derivative Formation

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride demonstrates interesting reactivity, particularly in the formation of tetrazole-containing derivatives. By replacing the terminal amino group with a tetrazol-1-yl fragment, derivatives such as 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate have been synthesized in significant yields (Putis, Shuvalova, & Ostrovskii, 2008).

Structural Analysis and Stereochemistry

X-ray crystallographic analysis has been used to determine the absolute stereochemistry of derivatives of 3-Amino-3-methyl-2-phenylbutanoic acid. This analysis is crucial for understanding the structural aspects of compounds like bestatin, which is known to inhibit aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

Pharmacological Activity

Beta-substituted gamma-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, have been identified for their pharmacological activity. Compounds like Phenibut, a nootropic agent, and Baclofen, a myorelaxant and analgesic, are examples of this class of compounds (Vasil'eva et al., 2016).

Quantum Computational and Docking Studies

Density functional theory calculations and molecular docking methods have been employed to study the interactions of derivatives of 2-phenylbutanoic acid, including 3-Amino-3-methyl-2-phenylbutanoic acid, with various receptors. These studies are essential for drug identification and understanding the molecular interactions of these compounds (Raajaraman, Sheela, & Muthu, 2019).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally good practice to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASRDTVRPLBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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